![molecular formula C18H18N4O7S2 B5142986 6-HYDROXY-5-[(6-HYDROXY-4-OXO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL)(3,4,5-TRIMETHOXYPHENYL)METHYL]-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-4-ONE](/img/structure/B5142986.png)
6-HYDROXY-5-[(6-HYDROXY-4-OXO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL)(3,4,5-TRIMETHOXYPHENYL)METHYL]-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-4-ONE
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Overview
Description
6-HYDROXY-5-[(6-HYDROXY-4-OXO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL)(3,4,5-TRIMETHOXYPHENYL)METHYL]-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-4-ONE is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, oxo, and sulfanylidene groups
Preparation Methods
The synthesis of 6-HYDROXY-5-[(6-HYDROXY-4-OXO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL)(3,4,5-TRIMETHOXYPHENYL)METHYL]-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-4-ONE involves multiple steps. The synthetic route typically starts with the preparation of the pyrimidinone core, followed by the introduction of the hydroxyl and sulfanylidene groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these conditions to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of additional oxo groups, while reduction may result in the removal of oxo groups.
Scientific Research Applications
6-HYDROXY-5-[(6-HYDROXY-4-OXO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL)(3,4,5-TRIMETHOXYPHENYL)METHYL]-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-4-ONE has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has potential applications as an enzyme inhibitor or as a probe for studying biological pathways. In medicine, it may be investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties. In industry, it can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfanylidene groups may play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Compared to other similar compounds, 6-HYDROXY-5-[(6-HYDROXY-4-OXO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL)(3,4,5-TRIMETHOXYPHENYL)METHYL]-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-4-ONE stands out due to its unique combination of functional groups Similar compounds may include other pyrimidinone derivatives or compounds with similar hydroxyl and sulfanylidene groups
Properties
IUPAC Name |
6-hydroxy-5-[(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)-(3,4,5-trimethoxyphenyl)methyl]-2-sulfanylidene-1H-pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O7S2/c1-27-7-4-6(5-8(28-2)12(7)29-3)9(10-13(23)19-17(30)20-14(10)24)11-15(25)21-18(31)22-16(11)26/h4-5,9H,1-3H3,(H3,19,20,23,24,30)(H3,21,22,25,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAOQMIPHLVPZPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(C2=C(NC(=S)NC2=O)O)C3=C(NC(=S)NC3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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